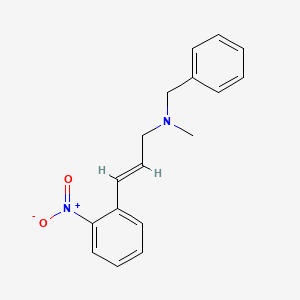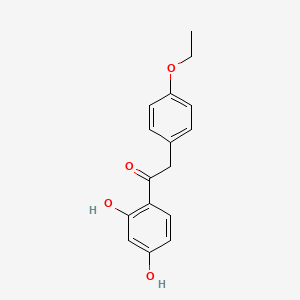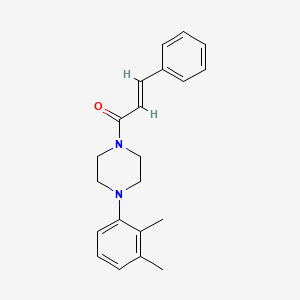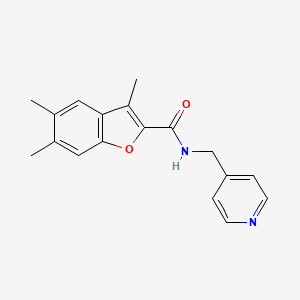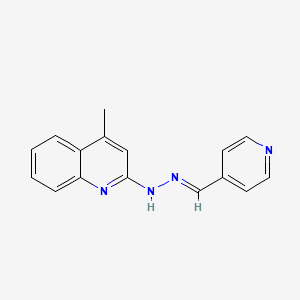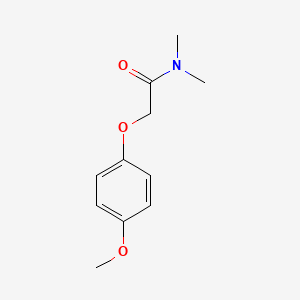![molecular formula C18H16F3N3O B5695832 N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.
Mécanisme D'action
TFB-TBOA acts as a non-transportable substrate for glutamate transporters, leading to the inhibition of glutamate uptake and subsequent accumulation of extracellular glutamate. This accumulation of glutamate can lead to excitotoxicity, which is the pathological process that results from excessive activation of glutamate receptors. TFB-TBOA has been shown to selectively inhibit the glutamate transporter subtype EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by TFB-TBOA can lead to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. This excitotoxicity can cause neuronal damage and death, which has been implicated in several neurological disorders. TFB-TBOA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TBOA has several advantages for lab experiments, including its potency and selectivity for EAAT2. This compound can be used to investigate the role of glutamate transporters in various neurological disorders, and its inhibition can lead to the accumulation of extracellular glutamate, which can be measured using various techniques. However, TFB-TBOA has several limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
TFB-TBOA has several potential future directions, including its use in the development of new therapies for neurological disorders. This compound has been shown to be effective in preclinical models of epilepsy, Alzheimer's disease, and stroke, and may have potential applications in the treatment of these disorders. Future research should focus on the development of new compounds that are more potent and selective for glutamate transporters, as well as the investigation of the long-term effects of TFB-TBOA on neuronal function and survival. Additionally, the use of TFB-TBOA in combination with other drugs may have synergistic effects and should be investigated further.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves several steps, including the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained through purification and isolation of TFB-TBOA.
Applications De Recherche Scientifique
TFB-TBOA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and plasticity in the brain. TFB-TBOA has been used in several studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)17-23-14-8-4-5-9-15(14)24(17)12-16(25)22-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLZHRIEHBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)


![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)

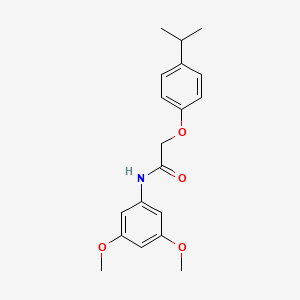
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
